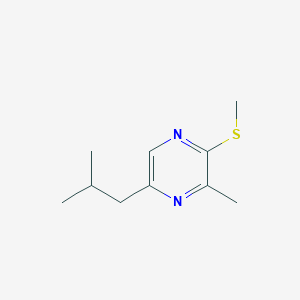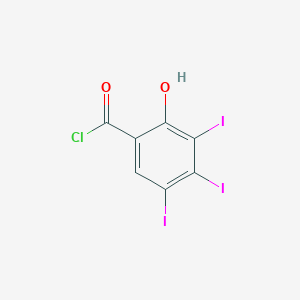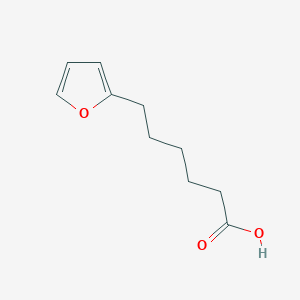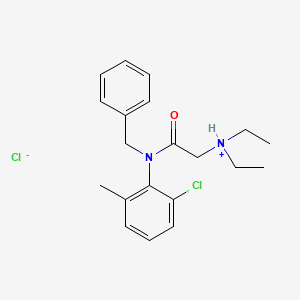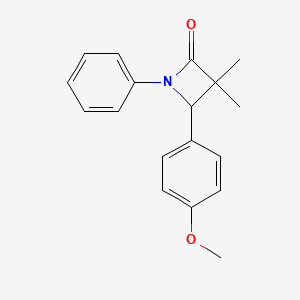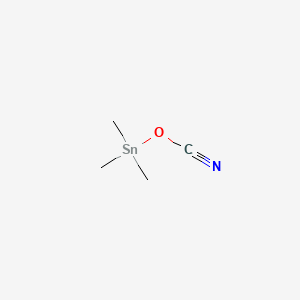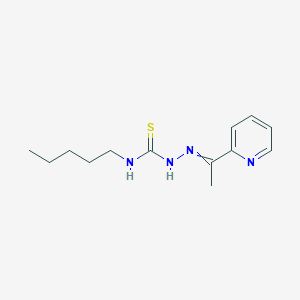
Trimethylsilyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl docosanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a docosanoate moiety. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl docosanoate can be synthesized through the reaction of docosanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:
Docosanoic acid+Trimethylsilyl chloride→Trimethylsilyl docosanoate+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trimethylsilyl group to a silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetics of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mécanisme D'action
The mechanism by which trimethylsilyl docosanoate exerts its effects involves the formation of a stable trimethylsilyl group that protects reactive sites on molecules. This protection allows for selective reactions to occur without interference from other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the original functional group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl docosanoate is unique due to its long-chain docosanoate moiety, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high molecular weight and specific hydrophobic characteristics .
Propriétés
Numéro CAS |
74367-36-5 |
|---|---|
Formule moléculaire |
C25H52O2Si |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
trimethylsilyl docosanoate |
InChI |
InChI=1S/C25H52O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-28(2,3)4/h5-24H2,1-4H3 |
Clé InChI |
BJBBFOVJCKMBAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


